molecular formula C6H9NO3 B1314815 3-(Nitromethyl)cyclopentanone CAS No. 81266-47-9

3-(Nitromethyl)cyclopentanone

Cat. No. B1314815
CAS RN: 81266-47-9
M. Wt: 143.14 g/mol
InChI Key: OXUCMXDWKATUHP-UHFFFAOYSA-N
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Description

3-(Nitromethyl)cyclopentanone is a chemical compound with the molecular formula C6H9NO3 . It is a derivative of cyclopentanone, which is a five-membered cyclic ketone .


Chemical Reactions Analysis

The low-temperature oxidation mechanism of cyclopentanone, a related compound, has been investigated in a flow reactor in the temperature range of 500–800 K and at a total pressure of 3 atm by a molecular beam sampling vacuum ultraviolet photoionization time-of-flight mass spectrometer . Experimental and theoretical observations showed that the dominant product channel in the reaction of cyclopentanone radicals with O2 is HO2 elimination, yielding 2-cyclopentenone .


Physical And Chemical Properties Analysis

Cyclopentanone, a related compound, is a stable compound but can form explosive peroxides when exposed to air for a prolonged period . It is flammable, with a flash point of 29 degrees Celsius . It also has a boiling point of 130.7 degrees Celsius and a melting point of -51 degrees Celsius . It is slightly soluble in water but mixes readily with most organic solvents, such as alcohol and ether .

Scientific Research Applications

Synthesis of Renewable High-Density Fuel

Research has demonstrated the potential of cyclopentanone derivatives, such as 1-(3-Cyclopentyl)cyclopentyl-2-cyclopentylcyclopentane, in the production of renewable high-density fuels. This compound, which can be derived from hemicellulose, was synthesized through a multi-step process involving the catalysis of cyclopentanone with hydrogen, followed by a series of reactions to achieve a high overall carbon yield. This route offers a sustainable approach to fuel production utilizing biomass as a feedstock (Wang et al., 2017).

Direct Synthesis of Aviation Fuel

Another application involves the direct synthesis of high-density aviation fuel from cyclopentanone, derived from lignocellulose, in a dual-bed continuous flow reactor. This process efficiently converts cyclopentanone to tri(cyclopentane), a polycycloalkane with high density and potential as a bio-jet fuel additive, enhancing both density and volumetric heating value (Sheng et al., 2016).

Antimicrobial Properties

Cyclopentanone derivatives have also been explored for their antimicrobial properties. Specifically, the synthesis of 1,2,8,9-tetraazadispiro[4.1.4.2]trideca-2,9-dien-6-ones from 2,5-bis(arylmethylidene)cyclopentanones has shown promising activities against both gram-positive and gram-negative bacteria. This highlights the potential of cyclopentanone derivatives in developing new antimicrobial agents (Girgis et al., 2009).

Prostanoic Acid Synthesis

The Nef reaction has been utilized in the synthesis of cyclopentane aldehydes leading to 11-deoxyprostaglandins, demonstrating the versatility of cyclopentanone in complex organic syntheses. This process involved reacting nitromethane with cyclopentenone, showcasing cyclopentanone's role in synthesizing biologically significant compounds (Bagli & Bogri, 1972).

Safety And Hazards

Cyclopentanone, a related compound, is flammable and can form explosive peroxides when exposed to air for a prolonged period . It may cause skin irritation, serious eye damage, and respiratory irritation . It should be stored in a cool, well-ventilated area away from heat sources and open flames .

Future Directions

The oxidation mechanism of cyclopentanone, a related compound, under high-pressure conditions remains incompletely understood, and this knowledge gap limits its practical applications . The results of this study can be used for future research on the kinetic combustion mechanisms of cyclopentanone under high pressure .

properties

IUPAC Name

3-(nitromethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-6-2-1-5(3-6)4-7(9)10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUCMXDWKATUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474712
Record name 3-(NITROMETHYL)CYCLOPENTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Nitromethyl)cyclopentanone

CAS RN

81266-47-9
Record name 3-(NITROMETHYL)CYCLOPENTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g of 2-cyclopentenone are dissolved together with 666 ml of nitromethane and 5 g of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in 1.1 l of isopropanol, and the solution is left to stand at room temperature for 5 h. The isopropanol is then substantially distilled in vacuo, and the residue is dissolved in ethyl acetate and the solution is washed twice with 0.5 l of dilute sulphuric acid each time. The organic phase is dried with sodium sulphate and evaporated. In this way 154 g (88% of theory) of 3-(nitromethyl)cyclopentanone are obtained sufficiently pure for the next reaction.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
666 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Rosini, A Antonello, A Cavalli… - Journal of medicinal …, 2003 - ACS Publications
In a search for structurally new α 1 -adrenoreceptor (α 1 -AR) antagonists, prazosin (1)-related compounds 2−11 were synthesized and their affinity profiles were assessed by functional …
Number of citations: 56 pubs.acs.org
M Malmgren, J Granander, M Amedjkouh - Tetrahedron: Asymmetry, 2008 - Elsevier
Chiral diethyl (2R)-tetrahydropyrro-2-ylphosphonate is an effective catalyst for the Michael addition of nitroalkanes to α,β-unsaturated ketones. This study revealed that the hydrate salt …
Number of citations: 47 www.sciencedirect.com
DQJ Yap, R Cheerlavancha, R Lowe… - Australian Journal of …, 2014 - CSIRO Publishing
Stereoselective fluorination is known to rigidify the ring structure of l-proline, as a result of a combination of electrostatic and hyperconjugative effects associated with the C–F bond. This …
Number of citations: 6 www.publish.csiro.au
R Lingampally - 2012 - library-archives.canada.ca
The organocatalytic, asymmetric conjugate addition of carbon nucleophiles and heteroatom nucleophiles to enones is of interest because the products are useful synthetic …
Number of citations: 4 library-archives.canada.ca
HD Martin, M Kummer, G Martin, J Bartsch… - Chemische …, 1987 - Wiley Online Library
The synthesis of five‐ and six‐membered rings 3a, 4, 5b, 5c, and 17a, containing the structural moiety 3‐pentene‐1,2,5‐trione, is described. The chromophoric properties of these …
B CHO - 1985 - search.proquest.com
It has been reported that 13-azaprostanoic acid and PGF (, 2 (alpha)) share a common receptor site in the platelet and mesenteric artery. Preliminary structure-activity studies have …
Number of citations: 3 search.proquest.com

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